Product packaging for 3-Formamido-4-methylaniline(Cat. No.:CAS No. 6399-94-6)

3-Formamido-4-methylaniline

Cat. No.: B3395482
CAS No.: 6399-94-6
M. Wt: 150.18 g/mol
InChI Key: TZXNQOKMJUEVBI-UHFFFAOYSA-N
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Description

Significance of Formamide (B127407) and Aniline (B41778) Functional Groups in Synthetic Organic Chemistry

The formamide and aniline functional groups are cornerstones of modern organic synthesis, each imparting unique reactivity and utility to the molecules they comprise.

Formamides are amides derived from formic acid and are recognized for their versatility. wikipedia.org They serve as crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, fungicides, and isocyanates. researchgate.netnih.gov The formyl group can also function as a protecting group for amines in multi-step syntheses. researchgate.net Furthermore, formamides are employed as reagents in important name reactions like the Vilsmeier-Haack formylation and the Leuckart reaction. nih.govd-nb.info Their utility extends to industrial applications where they are used as specialized solvents. d-nb.info

Anilines , the simplest aromatic amines, consist of a phenyl group attached to an amino group. wikipedia.org They are fundamental building blocks in the chemical industry, primarily used in the production of precursors for polyurethane, dyes, and other industrial chemicals. wikipedia.org The amino group strongly activates the aromatic ring, making anilines highly susceptible to electrophilic substitution reactions. chemistrysteps.com This reactivity allows for the introduction of various functional groups onto the benzene (B151609) ring. geeksforgeeks.org Additionally, the amino group can be converted into a diazonium salt, a highly versatile intermediate that can be subsequently transformed into a wide range of substituents, including halides, cyano groups, and hydroxyl groups, through reactions like the Sandmeyer reaction. wikipedia.orgchemistrysteps.com

Research Landscape of Substituted Anilines and Formamides as Key Intermediates

The strategic placement of substituents on aniline and formamide structures gives rise to a vast and diverse class of molecules with tailored properties and applications.

Substituted anilines are a focal point of extensive research due to their role as key intermediates in the synthesis of a multitude of valuable compounds. nih.gov They are integral to the manufacturing of agrochemicals, pharmaceuticals, polymers, and pigments. rsc.org The nature and position of the substituents on the aniline ring significantly influence the molecule's basicity and reactivity in electrophilic aromatic substitution reactions. chemistrysteps.com For instance, electron-donating groups enhance the basicity and reactivity, while electron-withdrawing groups have the opposite effect. chemistrysteps.com The development of efficient methods for the synthesis of substituted anilines, such as the reductive amination of aldehydes with nitroarenes, is an active area of investigation. nih.gov

Similarly, formamide derivatives are significant intermediates in organic synthesis. researchgate.net Their structures are found in a variety of biologically important compounds and are widely applied in pharmaceutical research for the synthesis of nitrogen-containing heterocycles. researchgate.netrsc.org The synthesis of formamides itself is a subject of ongoing research, with a focus on developing greener and more efficient methods, such as the catalytic N-formylation of amines. rsc.orgresearchgate.net

The compound 3-Formamido-4-methylaniline specifically emerges as an intermediate in the synthesis of certain dyes. dyestuffintermediates.com For example, it is used in the preparation of C.I. Sulphur Yellow 1, which involves the calcination of a mixture of this compound, aniline, and sulfur. dyestuffintermediates.comchemicalbook.com

Conceptual Framework for Studying this compound

A systematic study of this compound would involve a multi-faceted approach encompassing its synthesis, characterization, and exploration of its reactivity.

Synthesis: The preparation of this compound would likely involve the formylation of 3-amino-4-methylaniline. Various formylating agents and conditions could be explored to optimize the yield and purity of the product.

Spectroscopic and Physicochemical Characterization: A comprehensive understanding of the compound requires detailed analysis of its properties. This would include determining its molecular formula, molecular weight, and CAS Registry Number.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
CAS Registry Number 6399-94-6

Source: dyestuffintermediates.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B3395482 3-Formamido-4-methylaniline CAS No. 6399-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-amino-2-methylphenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-2-3-7(9)4-8(6)10-5-11/h2-5H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXNQOKMJUEVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3 Formamido 4 Methylaniline

Reactions Involving the Formamido Moiety

The formamido group (-NHCHO) of 3-Formamido-4-methylaniline is susceptible to several important reactions, including hydrolysis, reduction, and N-functionalization.

Hydrolysis Reactions to Release Amine Functionality

The formamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 3-amino-4-methylaniline. This reaction is a common deprotection strategy in multi-step syntheses. The hydrolysis is typically carried out in the presence of an acid or a base at elevated temperatures. google.comcuny.edu For instance, substituted formylamines can be hydrolyzed into substituted amines using an acid or base and a solvent at an elevated temperature, with the reaction often completing within seconds. google.com The hydrolysis of amides in an acidic solution results in a carboxylic acid and the salt of an amine. cuny.edu

Reduction Reactions to Methylated Amines or Other Derivatives

The formamido group can be reduced to a methylamino group. This transformation is valuable for the synthesis of N-methylated aromatic amines. Common reducing agents like lithium aluminum hydride can be used for this purpose. smolecule.com The reduction of formamides can also be achieved through catalytic hydrogenation. For example, the hydrogenation of 1,3-diphenylurea (B7728601) can yield formanilide (B94145), which can be further hydrogenated to methylaniline at elevated temperatures. rsc.org Another approach involves the use of sodium borohydride (B1222165) in the presence of carbon dioxide, which can reductively formylate amines to produce formamides. rsc.orgrsc.org

Reagent/CatalystProductReference
Lithium Aluminum HydrideN-methyl-3-amino-4-methylaniline smolecule.com
Catalytic HydrogenationN-methyl-3-amino-4-methylaniline rsc.org
Sodium Borohydride/CO2This compound rsc.orgrsc.org

N-Functionalization and Cyclization Reactions

The nitrogen atom of the formamido group can participate in various N-functionalization and cyclization reactions. For instance, N-formyl compounds can serve as precursors for the synthesis of isocyanides. rsc.org Furthermore, intramolecular cyclization reactions can occur, leading to the formation of heterocyclic systems. The specific products of these reactions depend on the reaction conditions and the other functional groups present in the molecule. For example, the reaction of 3-aminocyclobutenones with electron-deficient internal alkynes, catalyzed by copper, leads to fully substituted indoles through a cascade cyclization. rsc.org Similarly, photoredox catalysis can promote addition-cyclization reactions of aryloxyacetic acids with maleimide (B117702) to form chromenopyrrolediones and pyrroloquinolinediones. beilstein-journals.org

Reactions Involving the Aromatic Amine Moiety

The aromatic amine group in this compound directs the reactivity of the benzene (B151609) ring, particularly in electrophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The amino group is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution (EAS) reactions. lkouniv.ac.inlibretexts.org This means that electrophiles will preferentially attack the positions ortho and para to the amino group. However, the high reactivity of arylamines can sometimes lead to polysubstitution. libretexts.org To control the reactivity, the amino group is often converted to an amide, such as the formamido group in this compound. The amido group is still activating and ortho-, para-directing but is less so than the free amino group, allowing for more controlled monosubstitution. libretexts.org For example, bromination of an N-arylamide typically yields a monobromo product. libretexts.org After the desired substitution, the formamido group can be hydrolyzed back to the amino group. This compound is used as an intermediate for dyes, such as in the synthesis of C.I. Sulphur Yellow 1. dyestuffintermediates.com

ReactionProductReference
Bromination2-Bromo-5-formamido-4-methylaniline libretexts.org
Nitration2-Nitro-5-formamido-4-methylaniline minia.edu.eg
Sulfonation2-Sulfonyl-5-formamido-4-methylaniline minia.edu.eg
Friedel-Crafts Acylation2-Acyl-5-formamido-4-methylaniline libretexts.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) on the benzene ring of this compound is generally less favorable than electrophilic substitution. NAS reactions typically require an electron-poor aromatic ring, often achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The amino and methyl groups in this compound are electron-donating, which deactivates the ring towards nucleophilic attack. However, under specific conditions, such as the presence of a good leaving group and a strong nucleophile, NAS might be possible. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex) and is accelerated by electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

Reactions at the Methyl Group on the Aromatic Ring

The methyl group attached to the aromatic ring of this compound is susceptible to chemical transformations, primarily oxidation and halogenation, which are common reactions for alkylbenzenes. The presence of the formamido group (–NHCHO) and the amino group it is derived from influences the reactivity of the methyl group. The formamido group, like an acetamido group, moderates the powerful activating and ortho-, para-directing effect of a free amino group. openstax.orglibretexts.org This moderation is crucial for achieving selective reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group. This transformation is typically carried out using strong oxidizing agents. For N-acyl derivatives of toluidine, which are structurally analogous to this compound, potassium permanganate (B83412) (KMnO₄) is an effective reagent. sciencemadness.orgsciencemadness.org The reaction is often performed under neutral or slightly alkaline conditions to prevent the hydrolysis of the protective N-acyl group. sciencemadness.org For instance, the oxidation of N-acetyl-o-toluidine to N-acetylanthranilic acid is conducted by heating with KMnO₄ in the presence of magnesium sulfate, which neutralizes the potassium hydroxide (B78521) formed during the reaction, thereby protecting the amide bond. sciencemadness.org A similar strategy would be applicable to this compound to yield 2-formamido-4-carboxy aniline (B41778).

Halogenation: Side-chain halogenation of methyl-substituted aromatic compounds can be achieved through a radical mechanism. google.com This process typically requires radical initiators or exposure to UV light and would convert the methyl group into a halomethyl (–CH₂X), dihalomethyl (–CHX₂), or trihalomethyl (–CX₃) group, where X is typically chlorine or bromine. google.com Given that the formamido group moderates the ring's reactivity, side-chain halogenation could potentially be performed with selectivity over electrophilic aromatic substitution on the ring itself, especially under conditions that favor radical pathways over ionic ones.

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding the reaction mechanisms pertinent to this compound is essential for controlling reaction outcomes and optimizing synthesis. The primary mechanistic considerations involve the formation of the formamide (B127407) bond and the influence of the substituents on various reaction pathways.

A plausible mechanism for the N-formylation of the parent amine (3-amino-4-methylaniline) with formic acid involves acid catalysis. rsc.org In this pathway, a proton from an acid catalyst interacts with the carbonyl oxygen of formic acid, enhancing the electrophilicity of the carbonyl carbon. rsc.org The nitrogen atom of the amine then acts as a nucleophile, attacking the activated carbonyl carbon. rsc.orgutn.edu.ar This nucleophilic addition results in the formation of a tetrahedral intermediate. utn.edu.ar The final step is the elimination of a water molecule to yield the N-formylated product and regenerate the catalyst. rsc.org

In other related processes, such as the reductive formylation of amines using CO₂ and a reducing agent like sodium borohydride, mechanistic studies suggest the in situ formation of formoxy borohydride species. nih.gov These intermediates are then responsible for the N-formylation. Evidence suggests that a transamidation pathway can also occur as a competitive mechanism. nih.govrsc.org

Kinetic Studies and Determination of Rate-Determining Steps

For nucleophilic acyl substitution reactions like the formation of amides from amines, the rate-determining step can vary. In the acetylation of aniline with acetic anhydride, theoretical and experimental studies concur that the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate is the rate-determining step of the reaction. utn.edu.ar In contrast, for certain N-formylation reactions of amines that use carbon dioxide and hydrosilanes, the reduction of CO₂ and the formation of a formoxysilane intermediate have been identified as the rate-determining step through DFT calculations. acs.org

Kinetic data from reactions of analogous compounds provide insight into the factors influencing reactivity. For example, in the oxidation of anilines and toluidines by various oxidizing agents, reaction rates have been measured and correlated with substituent effects using principles like the Hammett equation. psu.edu Such studies reveal how electron-donating or electron-withdrawing groups on the aromatic ring affect the reaction rate. Electron-donating groups, like the methyl group in p-toluidine, generally increase the rate of oxidation compared to unsubstituted aniline. psu.edu

The following table presents kinetic data for reactions analogous to the formation and transformation of this compound, illustrating the types of parameters determined in such studies.

Table 1: Kinetic Parameters for Reactions of Analogous Aromatic Amines
ReactionReactantKinetic ParameterValueConditionsSource
Acetylation with Acetic AnhydrideAnilineActivation Energy (Ea)17.57 kcal/molAlkaline medium, Theoretical (DFT/MP2) utn.edu.ar
Oxidation by cis-[RuIV(bpy)2(py)(O)]2+AnilineRate Constant (k)0.12 M⁻¹s⁻¹CH₃CN, 25 °C acs.org
Oxidation by cis-[RuIV(bpy)2(py)(O)]2+p-ToluidineRate Constant (k)0.43 M⁻¹s⁻¹CH₃CN, 25 °C acs.org
Oxidation by N-Chlorobenzanilidep-ToluidineRate Constant (k₂)1.58 x 10⁻³ l mol⁻¹s⁻¹Ethanol-water (1:1), 30 °C psu.edu

Identification and Characterization of Reaction Intermediates

A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to give the final products. jst.go.jpnowgongcollege.edu.in Identifying and characterizing these short-lived species provides direct evidence for a proposed reaction mechanism. Common methods for studying intermediates include their direct isolation, spectroscopic detection, or indirect trapping. nowgongcollege.edu.in

Tetrahedral Intermediates: In nucleophilic acyl substitution reactions, such as the formation or hydrolysis of the formamide group in this compound, a key species is the tetrahedral intermediate. utn.edu.arlibretexts.org This intermediate is formed when the nucleophile (an amine or hydroxide) adds to the carbonyl carbon of the formyl group (or a formylating agent). utn.edu.arlibretexts.org While often too unstable to be isolated, its existence is supported by computational studies and thermochemical data from related systems. utn.edu.arcdnsciencepub.com For example, the alkaline acetylation of aniline is confirmed to proceed through a tetrahedral intermediate. utn.edu.ar

Methods for Detection: The methods used to identify and characterize these elusive species are summarized in the table below.

Table 2: Methods for the Identification and Characterization of Reaction Intermediates
MethodDescriptionExample ApplicationSource
IsolationStopping the reaction at an early stage (quenching) to separate the intermediate. The isolated species must then be shown to form the final product under the reaction conditions at a competent rate.Isolation of N-bromoamide in the Hofmann rearrangement. nowgongcollege.edu.in
Spectroscopic DetectionUsing techniques like NMR, IR, or Raman spectroscopy to observe the intermediate directly in the reaction mixture. ESR is used for radical intermediates.Detection of the nitronium ion (NO₂⁺) in nitrating mixtures by Raman spectroscopy provides strong evidence for its role as an intermediate in aromatic nitration. nowgongcollege.edu.in
TrappingAdding a compound to the reaction mixture that reacts specifically with the suspected intermediate to form a stable, isolable product (an adduct).Using a diene to trap a suspected benzyne (B1209423) intermediate via a Diels-Alder reaction, confirming the presence of benzyne. msuniv.ac.innowgongcollege.edu.in

In the context of reactions involving species similar to this compound, trapping experiments have been used to provide convincing support for highly reactive intermediates like butatrienylidenes, which are captured by amines to form stable complexes. d-nb.info While intermediates in the direct reactions of this compound are not extensively documented, these established methods provide the framework for their potential investigation.

Derivatization and Analog Synthesis of 3 Formamido 4 Methylaniline

Synthesis of N-Substituted Formamide (B127407) Derivatives

The formamide group of 3-Formamido-4-methylaniline is a stable functional group; thus, direct substitution on the formyl nitrogen is not a common pathway. Derivatization is more practically achieved through a two-step process involving hydrolysis followed by re-acylation.

Hydrolysis and Re-acylation: The formamide can be hydrolyzed under acidic or basic conditions to yield the parent diamine, 4-methyl-1,3-phenylenediamine. This versatile intermediate can then be selectively acylated. Mono-acylation at the more reactive amino group at position 3 can be achieved under controlled conditions. Subsequent reaction with a different acylating agent can then modify the amino group at position 1, leading to a wide array of N,N'-di-substituted derivatives. Common acylating agents include acid chlorides, anhydrides, and carboxylic acids activated with coupling agents.

Conversion to Formamidines: Alternatively, the formamide moiety can serve as a precursor to formamidines, which are compounds containing the R-N=CH-N-R' functional group. This transformation typically involves activation of the formamide followed by reaction with a primary or secondary amine.

The table below illustrates potential N-acyl derivatives synthesized via the hydrolysis and re-acylation pathway starting from 4-methyl-1,3-phenylenediamine.

ReagentResulting Functional Group at Position 3Potential Derivative Name
Acetic AnhydrideAcetamido3-Acetamido-4-methylaniline
Benzoyl ChlorideBenzamido3-Benzamido-4-methylaniline
Methanesulfonyl ChlorideMethanesulfonamidoN-(5-amino-2-methylphenyl)methanesulfonamide

Synthesis of Aromatic Ring-Substituted Analogs

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: a primary amine (-NH2), a formamido (-NHCHO), and a methyl (-CH3) group.

Directing Effects: The directing effects of these substituents determine the regioselectivity of substitution reactions.

Amino group (-NH2): A powerful activating, ortho, para-director.

Formamido group (-NHCHO): A moderately activating, ortho, para-director. Its activating effect is less pronounced than the amino group due to the electron-withdrawing nature of the adjacent carbonyl.

Methyl group (-CH3): A weakly activating, ortho, para-director.

The positions on the ring are influenced as follows:

Position 2: ortho to the amino group and ortho to the methyl group. Highly activated.

Position 4: Blocked by the methyl group.

Position 5: Blocked by the formamido group.

Position 6: para to the methyl group and ortho to the amino group. Highly activated and sterically accessible.

Given the potent activating and directing effect of the primary amino group, electrophilic substitution is strongly favored at positions 2 and 6. byjus.com In acidic media, protonation of the amino group to form an anilinium ion (-NH3+) would change it to a deactivating, meta-director, potentially leading to a different substitution pattern. byjus.com

The following table summarizes the predicted major products for common electrophilic aromatic substitution reactions.

ReactionReagentPredicted Major Product(s)
BrominationBr2 in H2O2,6-Dibromo-3-formamido-4-methylaniline
NitrationHNO3, H2SO43-Formamido-4-methyl-2,6-dinitroaniline
SulfonationFuming H2SO45-Amino-2-formamido-3-methylbenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl3Reaction is unlikely due to complexation of the Lewis acid with the amino groups.

Formation of Polycyclic and Heterocyclic Systems Incorporating the this compound Framework

The ortho-aminoformanilide substructure of this compound is an ideal precursor for the synthesis of fused heterocyclic systems, most notably quinazolines and their derivatives. nih.govnih.gov

Quinazolinone Synthesis: Intramolecular cyclization is a primary method for forming quinazolinone rings. Heating this compound, particularly in the presence of a dehydrating agent or under acidic conditions, can induce cyclization between the formyl group and the primary amine, eliminating a molecule of water to yield 7-methylquinazolin-4(3H)-one . This type of reaction is a variation of the well-established methods for quinazolinone synthesis. organic-chemistry.org

Vilsmeier-Haack Type Reactions: The Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) is known to react with substituted acetanilides to produce 2-chloro-3-formylquinolines. chemijournal.com By analogy, treating this compound with this reagent could lead to the formation of a substituted quinazoline (B50416). The reaction would involve cyclization and subsequent functionalization, providing a route to more complex heterocyclic frameworks.

Condensation with Carbonyl Compounds: Reaction of the primary amino group with aldehydes or ketones can form Schiff base intermediates. These intermediates, upon intramolecular cyclization with the formamido group, can lead to the formation of dihydroquinazolines, which can be subsequently oxidized to the corresponding quinazoline derivatives.

The table below outlines potential heterocyclic systems derived from this compound.

Reagent(s) / ConditionsIntermediate TypeResulting Heterocyclic System
Heat, Acid CatalystIntramolecular Cyclization7-Methylquinazolin-4(3H)-one
POCl3, DMFVilsmeier CyclizationChloro-substituted quinazoline derivative
Benzaldehyde, then OxidationSchiff Base2-Phenyl-7-methylquinazoline

Structure-Reactivity Relationship Studies (SRRS) in Non-Biological Contexts

Structure-Reactivity Relationship Studies (SRRS) in a non-biological context aim to understand how modifications to a molecule's structure influence its chemical reactivity. For derivatives of this compound, these studies would focus on how substituents on the aromatic ring alter the electronic and steric properties of the molecule, thereby affecting reaction rates and equilibria.

Electronic Effects: The introduction of substituents onto the aromatic ring (as described in section 4.2) would significantly impact the nucleophilicity of the primary amino group and the electron density of the ring itself.

Electron-Withdrawing Groups (EWGs) , such as a nitro group (-NO2) at position 6, would decrease the basicity and nucleophilicity of the amino group. This would likely decelerate reactions that depend on this amine's nucleophilic character, such as the intramolecular cyclization to form quinazolinones.

Electron-Donating Groups (EDGs) , such as an alkoxy group, would have the opposite effect, increasing the electron density on the amino nitrogen and accelerating such cyclization reactions.

Quantitative Analysis: These relationships can be quantified using physical organic chemistry principles, such as the Hammett equation. By plotting the logarithm of the rate constants for a series of substituted analogs against the appropriate Hammett substituent constant (σ), a linear free-energy relationship can be established. The slope of this plot (the reaction constant, ρ) provides insight into the electronic demands of the reaction's transition state. While specific Hammett studies on this compound are not readily available in the literature, this approach represents the standard methodology for conducting such SRRS investigations. beilstein-journals.org

The following table provides a qualitative prediction of how substituents would affect the rate of a hypothetical cyclization reaction.

Substituent at Position 6Substituent TypeExpected Effect on Nucleophilicity of -NH2Predicted Effect on Cyclization Rate
-NO2Strong EWGDecreaseDecrease
-ClWeak EWGSlight DecreaseSlight Decrease
-H(Reference)(Reference)(Reference)
-OCH3Strong EDGIncreaseIncrease

Applications of 3 Formamido 4 Methylaniline in Chemical Research and Synthesis

Role as a Synthetic Intermediate for Complex Organic Molecules

As an intermediate, 3-Formamido-4-methylaniline serves as a crucial stepping stone in multi-step organic syntheses. The formamido group can act as a protecting group for the amine functionality, allowing for selective reactions at other positions of the aromatic ring. Subsequently, the formamido group can be hydrolyzed to regenerate the primary amine, which can then undergo a variety of chemical transformations. This strategy is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where precise control over the reaction sequence is paramount.

The presence of both the formamido and methyl groups influences the electronic properties and reactivity of the aniline (B41778) ring. The methyl group, being an electron-donating group, activates the ring towards electrophilic substitution, while the formamido group, being an electron-withdrawing group, deactivates it. This interplay of electronic effects can be strategically exploited to direct incoming substituents to specific positions on the aromatic ring, thereby facilitating the synthesis of specifically substituted aniline derivatives. These derivatives, in turn, can be key components in the assembly of larger, more intricate molecular frameworks.

Applications in the Synthesis of Specialty Chemical Building Blocks

Beyond its role as a transient intermediate, this compound can also be a precursor to a range of specialty chemical building blocks. These are molecules that possess specific functional groups and are designed for incorporation into larger structures with desired properties. For instance, the primary amine, after deprotection of the formamido group, can be diazotized and subjected to Sandmeyer or related reactions to introduce a variety of functional groups, such as halogens, cyano, or hydroxyl groups.

Furthermore, the aromatic ring of this compound can be functionalized through various organic reactions. For example, halogenation, nitration, or sulfonation can introduce new reactive sites on the molecule. These functionalized derivatives of this compound can then serve as versatile building blocks for the synthesis of a wide array of specialty chemicals, including monomers for high-performance polymers, components for liquid crystals, and precursors for organic electronic materials.

Utilization in Dye and Pigment Chemical Synthesis Research

The structural features of this compound make it a compound of interest in the research and development of new dyes and pigments. Aromatic amines are fundamental components in the synthesis of azo dyes, a large and commercially important class of colorants. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component.

While direct examples of this compound in commercial dyes may not be widely documented, its potential as a precursor is significant. After hydrolysis of the formamido group to yield 3-amino-4-methylaniline, this resulting diamine can be diazotized and used as a diazo component. The presence of the additional amino group and the methyl group can influence the final color and properties of the resulting dye, such as its lightfastness and solubility. Research in this area could lead to the development of novel dyes with unique shades and improved performance characteristics for applications in textiles, printing inks, and coatings.

Potential as a Ligand or Precursor in Catalysis Research

Although the direct application of this compound as a ligand may be limited due to the nature of the formamido group, it can serve as a precursor to more elaborate ligand structures. For instance, the primary amine can be further functionalized to introduce other coordinating groups, leading to the formation of bidentate or multidentate ligands. These tailored ligands can then be complexed with various transition metals to create novel catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The exploration of this compound and its derivatives in catalysis research represents a promising avenue for the discovery of new and efficient catalytic systems.

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In ¹H NMR spectroscopy of 3-Formamido-4-methylaniline, each unique proton in the molecule gives rise to a distinct signal, or resonance, in the spectrum. The position of this signal, known as the chemical shift (δ) and measured in parts per million (ppm), is indicative of the proton's electronic environment. For instance, aromatic protons are typically found in the downfield region (around 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring's π-electron system. The methyl group protons would appear further upfield, at a lower chemical shift.

The interaction between non-equivalent protons on adjacent carbons, known as spin-spin coupling, causes the splitting of NMR signals into specific patterns (e.g., doublets, triplets). This coupling provides valuable information about the connectivity of protons. The magnitude of the splitting, the coupling constant (J), is measured in Hertz (Hz) and can help determine the relative positions of substituents on the aromatic ring. For this compound, the aromatic protons would exhibit a coupling pattern that confirms their substitution pattern on the aniline (B41778) ring. The formyl proton (-CHO) and the amine (-NH) and amide (-NHCHO) protons would also present characteristic chemical shifts and may show coupling to neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | | Methyl (CH₃) | ~2.2 | Singlet (s) | N/A | | Aromatic H | ~6.8 - 7.5 | Doublet (d), Multiplet (m) | ~2-8 | | Amine (NH₂) | Broad singlet (br s) | N/A | | Amide (NH) | ~8.0 | Broad singlet (br s) or Doublet (d) | ~2-5 | | Formyl (CHO) | ~8.3 | Singlet (s) or Doublet (d) | ~0-2 |

Note: This table contains predicted data based on analogous compounds. Actual experimental values may vary.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom produces a signal at a characteristic chemical shift. Aromatic carbons typically resonate between 110-160 ppm, while the methyl carbon would appear upfield (around 15-25 ppm). The carbonyl carbon of the formamido group is expected to be significantly downfield, often above 160 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the complete structural assignment. A COSY spectrum reveals correlations between coupled protons, helping to trace out the spin systems within the molecule. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, confirming the C-H connectivity. These methods, used in conjunction, allow for the unambiguous assignment of all ¹H and ¹³C signals, thereby confirming the constitution of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Methyl (CH₃) ~17
Aromatic C-H ~110 - 130
Aromatic C-N / C-C ~130 - 150

Note: This table contains predicted data based on analogous compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the functional groups present in a compound.

An IR spectrum shows the frequencies at which a molecule absorbs infrared radiation, corresponding to its vibrational transitions. Specific bonds and functional groups have characteristic absorption frequencies. For this compound, key vibrational modes would include the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide group, C-N stretches, and the aromatic C-H and C=C stretches. The amine N-H stretching typically appears as one or two bands in the 3300-3500 cm⁻¹ region, while the amide N-H stretch is found around 3300 cm⁻¹. The amide C=O stretching vibration is a strong, characteristic band usually observed between 1630-1690 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine (NH₂) N-H Stretch 3300 - 3500
Amide (NH) N-H Stretch ~3300
Aromatic C-H C-H Stretch 3000 - 3100
Methyl (CH₃) C-H Stretch 2850 - 2960
Amide C=O C=O Stretch 1630 - 1690

Note: This table contains typical frequency ranges. Actual experimental values may vary.

While IR spectroscopy is excellent for functional group identification, Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations. It can also offer insights into the conformational properties of the molecule. By analyzing the vibrational spectra under different conditions (e.g., temperature, solvent), researchers can study changes in molecular conformation, such as the orientation of the formamido group relative to the aniline ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In a typical mass spectrometry experiment, molecules of this compound are ionized, often resulting in a molecular ion (M⁺•) whose m/z value corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to deduce its connectivity. For instance, common fragmentation pathways for anilines involve cleavage of bonds adjacent to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments. This capability is crucial for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.

Table 4: List of Compound Names

Compound Name
This compound

Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is the definitive technique for determining the molecular weight and studying the fragmentation patterns of this compound. The compound has a molecular formula of C₈H₁₀N₂O and a molecular weight of approximately 150.18 g/mol . In mass spectrometry, this would be observed as a molecular ion peak ([M]⁺˙) at an m/z (mass-to-charge ratio) of 150.

Electron ionization mass spectrometry (EI-MS) provides detailed structural information through analysis of the fragmentation patterns. The fragmentation of this compound is influenced by the functional groups attached to the aromatic ring. The fragmentation of related formanilide (B94145) and aniline compounds suggests that common fragmentation pathways would include the loss of small, stable neutral molecules or radicals. For instance, studies on 4'-Methylformanilide, an isomer, show a prominent fragment resulting from the loss of the formyl group nih.gov. Similar mechanisms, such as alpha-cleavage, are observed in other amine-containing compounds mdpi.com.

Key fragmentation pathways for this compound can be predicted, providing diagnostic peaks for its identification.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Neutral Loss Notes
150 [C₈H₁₀N₂O]⁺˙ - Molecular Ion Peak
122 [C₇H₁₀N₂]⁺˙ CO (28 Da) Loss of carbon monoxide from the formamido group.
121 [C₈H₉N₂O]⁺ H• (1 Da) Loss of a hydrogen radical.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores. The substituted benzene ring in this compound acts as a chromophore, absorbing light in the ultraviolet region. The spectrum of aniline, a parent compound, typically displays two primary absorption bands around 230 nm and 280 nm.

The presence of substituents on the benzene ring—an amino group (-NH₂), a formamido group (-NHCHO), and a methyl group (-CH₃)—alters the electronic transitions and thus shifts the absorption maxima (λₘₐₓ). These groups are generally considered auxochromes that can cause a bathochromic shift (to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Spectroscopic studies of related compounds like N-methylaniline and p-methylaniline confirm absorption in the UV range nist.govresearchgate.net. Therefore, this compound is expected to exhibit characteristic absorption bands in the UV region, with their precise positions and intensities being determinable through experimental measurement.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure of a compound in its solid state nih.gov. The methodology involves growing a single crystal of the substance, which is then exposed to a collimated beam of X-rays. The resulting diffraction pattern is analyzed to calculate a map of electron density, from which the precise positions of atoms within the crystal lattice can be determined nih.gov.

This analytical method provides highly accurate data on bond lengths, bond angles, and torsion angles. For this compound, X-ray crystallography would elucidate the planarity of the molecule, the conformation of the formamido group, and the packing of molecules in the crystal. Furthermore, it would reveal crucial details about intermolecular interactions, particularly hydrogen bonding involving the hydrogen atoms of the amino (-NH₂) and formamido (-NHCHO) groups and the oxygen and nitrogen atoms. Such studies are routinely applied to complex aniline derivatives to understand their structural properties researchgate.netnih.gov.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a range of techniques essential for the separation, identification, and purity assessment of chemical compounds. For a substance like this compound, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are commonly employed.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a technique used to separate compounds that can be vaporized without decomposition. It is widely used for the analysis of aniline derivatives d-nb.infosincerechemical.comgoogle.comresearchgate.net. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and the definitive identification of the analytes based on their mass spectra sincerechemical.com.

The analysis of aniline compounds by GC often involves a capillary column, such as a DB-1MS or DB-5MS, which provides high-resolution separation sincerechemical.comgoogle.com. Sample preparation may involve a liquid-liquid extraction to isolate the compound of interest from a complex matrix google.comresearchgate.net. While some aromatic amines require derivatization to enhance their volatility, many can be analyzed directly nih.govcornell.edu.

Table 2: Typical GC-MS Conditions for Analysis of Aniline Derivatives

Parameter Condition Reference
Column DB-1MS or DB-5MS fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) sincerechemical.comgoogle.com
Injector Temperature 250 - 270 °C sincerechemical.comnih.gov
Carrier Gas Helium sincerechemical.com
Oven Program Initial temperature of 40-60 °C, ramped to 280-300 °C sincerechemical.comnih.gov

| Detector | Mass Spectrometer (MS) | sincerechemical.comgoogle.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile and widely used technique for separating compounds that are not sufficiently volatile or stable for GC analysis. Reversed-phase (RP) HPLC is particularly suitable for the analysis of aniline derivatives sielc.comsielc.com. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.

The separation is achieved by partitioning the analyte between the stationary and mobile phases. The composition of the mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water containing a modifier like formic or phosphoric acid, is optimized to achieve the desired separation sielc.comsielc.com.

Table 3: Typical HPLC Conditions for Analysis of Aniline Derivatives

Parameter Condition Reference
Column Reversed-phase C18 sielc.comresearchgate.net
Mobile Phase Acetonitrile/Water or Methanol/Water mixture with an acid modifier (e.g., formic acid) sielc.comsielc.com
Detection UV Detector (wavelength set at an absorption maximum) researchgate.net

| Flow Rate | Typically 1.0 mL/min | researchgate.net |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and inexpensive method used for identifying compounds, checking purity, and monitoring the progress of chemical reactions uad.ac.idfujifilm.com. The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica gel fujifilm.com. The plate is then placed in a chamber with a suitable solvent system (the mobile phase), which moves up the plate by capillary action, separating the components of the sample.

The position of a compound is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization of the separated spots can be achieved under UV light if the compound is fluorescent or UV-active, or by staining with a chemical reagent fujifilm.comanalyticaltoxicology.com. TLC is a documented method for the analysis of substituted anilines nih.gov.

Table 4: General Thin-Layer Chromatography System

Parameter Description
Stationary Phase Silica gel plate (e.g., Silica Gel 60 F₂₅₄)
Mobile Phase A mixture of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate)

| Visualization | UV lamp (254 nm) or staining reagent (e.g., potassium permanganate) |

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
4'-Methylformanilide
Aniline
N-methylaniline
p-methylaniline
3-Chloro-4-methylaniline
3-Amino-4-methoxybenzanilide
N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide
4-chloro-2-methylaniline
4-chloro-3-methylaniline
m-methylaniline
3-Bromo-4-methylaniline

Computational and Theoretical Studies of 3 Formamido 4 Methylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. It is widely used to investigate the properties of aniline (B41778) derivatives. researchgate.netmdpi.com This method calculates the electronic structure of a molecule by modeling its electron density, which allows for the determination of various molecular properties.

Geometry Optimization and Conformational Analysis

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For flexible molecules like 3-Formamido-4-methylaniline, which have rotatable bonds, this also involves conformational analysis to identify the most stable conformer(s). mdpi.com

Computational shortcuts, such as using less resource-intensive geometry optimization methods, are common in high-throughput virtual screening, but for properties that are highly sensitive to molecular structure, rigorous optimization is often necessary for accurate results. arxiv.org Studies on related molecules like 3-chloro-4-methyl aniline have utilized DFT and Hartree-Fock methods to calculate their optimized geometries. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP))

The electronic structure of a molecule governs its reactivity and chemical behavior. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost empty orbital and represents the ability to accept an electron. irjweb.comthaiscience.info

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. irjweb.com Conversely, a small gap indicates a molecule is more reactive. DFT calculations are commonly used to determine these energy levels and predict molecular stability. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com In an MEP map, negative potential areas (typically colored red) are susceptible to electrophilic attack, while positive areas (blue) are prone to nucleophilic attack. thaiscience.info

To illustrate, DFT B3LYP/6-311G(d,p) calculations on similar aniline derivatives yielded the following electronic properties:

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
p-aminoaniline-4.9973-0.39544.6019
p-nitroaniline-6.7916-2.90093.8907
p-isopropylaniline-5.23250.06435.2968

Data sourced from computational studies on aniline derivatives. thaiscience.info

These values show that p-isopropylaniline is the most stable of the three due to its larger energy gap, while p-nitroaniline is the most reactive. thaiscience.info

Vibrational Frequency Analysis and Correlation with Experimental Spectra

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data obtained from techniques like Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. researchgate.net

This correlation is crucial for several reasons:

Validation: A good agreement between the calculated and experimental spectra validates the accuracy of the computed molecular geometry.

Assignment: It allows for the precise assignment of specific vibrational modes (stretching, bending, etc.) to the observed peaks in the experimental spectrum. researchgate.net

Interpretation: It helps in understanding how substituent groups affect the vibrational modes of the molecule. nih.gov

For example, studies on chloro-methylaniline derivatives compare experimentally determined frequencies with those obtained from DFT (B3LYP) and ab initio HF calculations, showing good agreement after applying a suitable scaling factor. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, interactions with solvent molecules, and other dynamic processes. nih.gov

MD simulations are particularly useful for:

Sampling Conformational Space: Exploring the different shapes a molecule can adopt at a given temperature.

Studying Solvation Effects: Understanding how a molecule interacts with a solvent, which can significantly influence its properties and reactivity.

Analyzing Stability: Assessing the stability of molecular complexes, such as ligand-protein interactions, by monitoring metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net

Advanced MD simulations can incorporate quantum mechanical effects or use machine-learned force fields to achieve very high accuracy, paving the way for computations that rival experimental results. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products, providing a detailed, step-by-step picture of how a reaction proceeds. mdpi.com

For example, the atmospheric reaction mechanism of 4-methyl aniline with the hydroxyl (OH) radical was extensively studied using the M06-2X and CCSD(T) methods. researchgate.netmdpi.com The calculations revealed the different possible pathways for the reaction, including addition to the aromatic ring and hydrogen abstraction from the amino or methyl groups. researchgate.net The study determined the reaction kinetics using transition state theory and found that the main product was NH-C₆H₄-CH₃ under atmospheric conditions. mdpi.comresearcher.life This type of detailed mechanistic insight is crucial for understanding the atmospheric fate of aniline derivatives.

Prediction of Chemical Properties and Reactivity Profiles

Computational models can predict a wide range of chemical properties and reactivity trends. By calculating various molecular descriptors, it is possible to build quantitative structure-activity relationship (QSAR) models that correlate a molecule's structure with its properties or biological activity. sunyempire.edu

DFT-derived properties are central to this predictive power. For instance:

Reactivity Descriptors: The HOMO and LUMO energies can be used to calculate global reactivity indices such as chemical hardness, softness, and the electrophilicity index, which quantify the reactivity of a molecule. mdpi.comthaiscience.info

Stability: The HOMO-LUMO energy gap is a direct indicator of molecular stability. thaiscience.info

Reaction Rates: Computational methods can predict the feasibility and rates of chemical reactions, as seen in studies of substituted cyclooctynes, where global electrophilicity indexes suggested higher reactivity for certain derivatives. peerj.com

These predictive models guide the design of new molecules with desired properties, accelerating research and development in fields ranging from materials science to drug discovery. sunyempire.edu

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 3-Formamido-4-methylaniline

The industrial synthesis of formamides, including this compound, has traditionally relied on various formylating agents. However, the drive towards green chemistry necessitates the development of more sustainable and efficient synthetic protocols. Future research in this area is expected to concentrate on several key aspects.

One promising avenue is the use of formic acid as a green formylating agent. thieme-connect.com Formic acid is biodegradable, non-corrosive, and an effective C1 source. thieme-connect.com Research could focus on optimizing reaction conditions using catalytic systems to improve yields and reduce waste. Another approach involves the catalytic N-formylation using carbon dioxide (CO2) and a suitable reducing agent, which represents a highly atom-economical and environmentally friendly method. thieme-connect.com

Furthermore, the development of heterogeneous catalysts could offer significant advantages in terms of catalyst recovery and reusability, leading to more cost-effective and sustainable manufacturing processes. The table below outlines potential sustainable synthetic strategies for future investigation.

Synthetic StrategyFormyl SourceCatalyst/ReagentPotential Advantages
Catalytic N-FormylationFormic AcidHeterogeneous acid/base catalystsGreen reagent, mild conditions, high atom economy. thieme-connect.com
Reductive FormylationCarbon Dioxide (CO2)Hydrosilanes, Hydroboranes with a catalystUtilization of a greenhouse gas, high atom economy. thieme-connect.com
Transfer FormylationFormaldehyde (B43269)Transition metal catalysts (e.g., Iridium, Ruthenium)Readily available C1 source, potential for high efficiency. nih.gov
Mechanochemical SynthesisVariousBall millingSolvent-free conditions, reduced energy consumption.

Exploration of New Reactivities and Transformations of the Compound

This compound serves as a versatile chemical intermediate. Its structure, featuring a formamido group and a substituted aniline (B41778) ring, offers multiple sites for chemical modification. Future research should aim to explore new reactions and transformations to synthesize novel and valuable compounds.

The formamido group can act as a directing group in electrophilic aromatic substitution reactions, allowing for the selective introduction of functional groups onto the aromatic ring. It can also be a precursor for the synthesis of isocyanates, formamidines, and nitriles, which are valuable building blocks in organic synthesis. nih.gov For example, dehydration of the formamido group would yield the corresponding isonitrile, a highly reactive intermediate.

Moreover, the compound can be utilized in cyclization reactions to construct various heterocyclic systems. The Vilsmeier-Haack reaction, which uses a formamide (B127407) and phosphorus oxychloride, could be adapted to achieve intramolecular cyclizations or further functionalization, leading to the synthesis of substituted quinolines and other N-heterocycles. chemijournal.com

Reaction TypePotential ReagentsResulting ProductsPotential Applications
DehydrationPPh3, Et3N, CCl43-Isocyano-4-methylanilineSynthesis of heterocycles, multicomponent reactions.
Vilsmeier-Haack ReactionPOCl3, DMFSubstituted quinolines, formylated derivativesPharmaceuticals, agrochemicals, functional materials. chemijournal.com
Directed Ortho-Metalationn-BuLi, s-BuLiOrtho-functionalized derivativesComplex molecule synthesis.
CyclocondensationDicarbonyl compoundsFused heterocyclic systemsDyes, organic electronics.

Advanced Applications in Materials Science and Other Chemical Disciplines

The unique chemical structure of this compound makes it an attractive candidate for the development of advanced materials. The aniline moiety is a well-known component in conducting polymers and dyes, suggesting that derivatives of this compound could exhibit interesting optical and electronic properties.

Future research could focus on its use as a monomer in polymerization reactions to create novel polyamides or other polymers with tailored properties such as thermal stability, conductivity, or specific recognition capabilities. The presence of the methyl and formamido groups can influence the polymer's solubility, processability, and intermolecular interactions.

In the field of dye chemistry, this compound can serve as a precursor for the synthesis of new azo dyes or other chromophores. The electronic properties of the resulting dyes could be fine-tuned by chemical modification of the aniline or formamido groups. Furthermore, its derivatives could be explored as organic light-emitting diode (OLED) materials, corrosion inhibitors, or as ligands for the synthesis of metal-organic frameworks (MOFs).

Integration with Emerging Chemical Methodologies (e.g., flow chemistry, photocatalysis)

The integration of modern synthetic methodologies like flow chemistry and photocatalysis can offer significant advantages for the synthesis and transformation of this compound.

Flow Chemistry: Continuous-flow systems provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. beilstein-journals.org The synthesis of this compound could be adapted to a continuous-flow process, allowing for scalable and on-demand production. beilstein-journals.org Furthermore, multistep transformations starting from this compound could be telescoped into a single continuous-flow sequence, minimizing purification steps and waste generation. beilstein-journals.org

Photocatalysis: Photocatalysis utilizes light to drive chemical reactions, often under mild conditions. researchgate.net This methodology could be employed for novel transformations of this compound. For instance, photocatalytic C-H activation could enable the direct functionalization of the aromatic ring or the methyl group, providing access to derivatives that are difficult to obtain through traditional methods. Photocatalytic methods could also be explored for the synthesis of the compound itself, potentially using CO2 as a feedstock.

MethodologyPotential Application AreaExpected Benefits
Flow Chemistry Synthesis of this compound and its derivatives.Improved safety, scalability, process control, and reproducibility. beilstein-journals.org
Telescoped multi-step reactions.Reduced waste, increased efficiency.
Photocatalysis C-H functionalization of the aromatic ring or methyl group.Access to novel derivatives, mild reaction conditions. researchgate.net
Reductive formylation using CO2.Sustainable synthesis from a renewable feedstock.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Formamido-4-methylaniline, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves formylation of 4-methylaniline using formic acid or acetic anhydride under controlled pH (e.g., acidic conditions). Optimization includes varying temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst (e.g., H₂SO₄) to improve yield . Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies formamido (-NHCHO) and methyl substituents. The aromatic protons appear as distinct multiplets (δ 6.5–7.5 ppm), while the formyl proton resonates at δ ~8.1 ppm .
  • IR : Stretching frequencies for N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C-C (~1600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the structure .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies recommend storing the compound in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Accelerated degradation tests (40°C/75% RH for 4 weeks) coupled with HPLC analysis quantify decomposition products like quinones or formic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound derivatives?

  • Methodological Answer :

  • Yield Discrepancies : Compare reaction parameters (e.g., solvent polarity, catalyst loading) across studies using Design of Experiments (DoE) to isolate critical variables .
  • Biological Data : Validate in-vitro assays (e.g., enzyme inhibition) with positive/negative controls and replicate experiments. Address conflicting IC₅₀ values by standardizing assay conditions (e.g., pH, cell lines) .

Q. What computational strategies predict the electronic properties of this compound for materials science applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer behavior. Solvent effects are incorporated via Polarizable Continuum Models (PCMs) . Electrostatic potential maps reveal nucleophilic/electrophilic sites for doping or polymerization studies .

Q. How can multi-step syntheses of this compound-based polymers be designed to enhance mechanical/thermal properties?

  • Methodological Answer :

  • Monomer Functionalization : Introduce crosslinkable groups (e.g., acrylate) via nucleophilic substitution or condensation reactions .
  • Polymerization : Optimize radical initiators (AIBN) and reaction time/temperature for controlled molecular weight. TGA/DSC analyses track thermal stability (Tg, Tm) .

Q. What experimental approaches validate the structure-activity relationship (SAR) of this compound in drug discovery?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituents (e.g., halogens, methoxy) at the 4-methyl or formamido positions .
  • Biological Screening : Test analogs against target proteins (e.g., kinases) using SPR (surface plasmon resonance) for binding affinity (KD) and MD simulations for dynamic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.